![molecular formula C11H13ClN2O3S B1242863 N'-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride CAS No. 101041-95-6](/img/structure/B1242863.png)

N'-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride

Overview

Description

ORG-30029 is a small molecule drug that acts as a phosphodiesterase 3 inhibitor, phosphodiesterase 4 inhibitor, and calcium channel stimulant. It was initially developed by Akzo Nobel NV and has been studied for its potential therapeutic applications in cardiovascular diseases, particularly heart failure .

Scientific Research Applications

Mechanism of Action

Target of Action

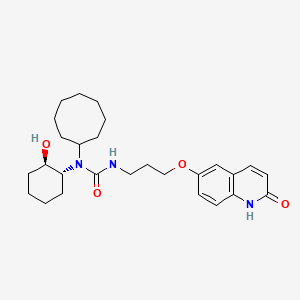

Org 30029, also known as N’-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide hydrochloride, primarily targets Phosphodiesterase 3 (PDE3) , Phosphodiesterase 4 (PDE4) , and calcium channels . These targets play crucial roles in cardiovascular diseases .

Mode of Action

Org 30029 acts as a PDE3 inhibitor , PDE4 inhibitor , and calcium channel stimulant . As a PDE3 and PDE4 inhibitor, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that triggers various cellular responses. As a calcium channel stimulant, it increases the influx of calcium ions, which can enhance muscle contraction, particularly in the heart .

Biochemical Pathways

The inhibition of PDE3 and PDE4 by Org 30029 leads to an increase in cAMP levels. Elevated cAMP can activate protein kinase A (PKA), which phosphorylates various proteins, leading to changes in cell function. In the context of cardiac cells, this can enhance cardiac contractility . The stimulation of calcium channels increases the influx of calcium ions, further promoting muscle contraction .

Result of Action

The combined action of Org 30029 on PDE3, PDE4, and calcium channels can lead to enhanced cardiac contractility. This makes it potentially useful in conditions like heart failure where the heart’s ability to contract is compromised .

Biochemical Analysis

Biochemical Properties

N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzymatic activity .

Cellular Effects

The effects of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance .

Molecular Mechanism

At the molecular level, N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active sites of target enzymes, such as cytochrome P450, and preventing substrate access. This inhibition can lead to changes in metabolic pathways and gene expression. Furthermore, the compound can activate or inhibit transcription factors, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At excessively high doses, the compound can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity .

Metabolic Pathways

N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can influence metabolic flux and alter the levels of specific metabolites. The compound’s metabolism may result in the formation of reactive intermediates, which can further interact with cellular components and affect metabolic processes .

Transport and Distribution

Within cells and tissues, N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for transport proteins .

Subcellular Localization

The subcellular localization of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes .

Preparation Methods

The synthesis of ORG-30029 involves the preparation of cyclic nucleotide phosphodiesterase isoenzymes. The compound is known to be insoluble in most organic solvents, except for methanol, where it has a solubility of 50 mg/ml. The compound has a melting point greater than 200°C (decomposition) and a pK of 3.79 in a water:methanol (1:2 vol/vol) mixture . Industrial production methods for ORG-30029 are not extensively documented, but it involves the use of specific reaction conditions to ensure the stability and efficacy of the compound.

Chemical Reactions Analysis

ORG-30029 undergoes various chemical reactions, including inhibition of phosphodiesterase isoenzymes and calcium sensitization. It has been shown to increase contractility in a dose-dependent manner when tested in Langendorff-perfused rat hearts . The compound is effective in inhibiting histamine release from human basophiles, indicating its role in modulating inflammatory responses . Common reagents used in these reactions include selective and non-selective phosphodiesterase inhibitors, such as rolipram and theophylline . Major products formed from these reactions include increased levels of cyclic adenosine monophosphate (cAMP) and enhanced calcium sensitivity in cardiac tissues .

Comparison with Similar Compounds

ORG-30029 is similar to other phosphodiesterase inhibitors, such as milrinone and rolipram. it is unique in its dual inhibition of phosphodiesterase 3 and phosphodiesterase 4, as well as its calcium channel stimulating properties . This combination of actions makes ORG-30029 a potent cardiotonic agent with potential applications in treating heart failure and other cardiovascular diseases. Similar compounds include:

Milrinone: A selective phosphodiesterase 3 inhibitor used in the treatment of heart failure.

Rolipram: A selective phosphodiesterase 4 inhibitor studied for its anti-inflammatory and antidepressant effects.

3-Isobutyl-1-methylxanthine (IBMX): A non-selective phosphodiesterase inhibitor used in research to study cyclic nucleotide signaling pathways.

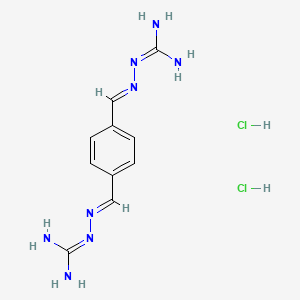

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N'-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride involves the reaction of 5,6-dimethoxybenzo[b]thiophene-2-carboxylic acid with hydroxylamine hydrochloride to form N'-hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide. This intermediate is then reacted with thionyl chloride to form the corresponding chloride salt, which is then treated with aqueous hydrochloric acid to yield the final product as a hydrochloride salt.", "Starting Materials": [ "5,6-dimethoxybenzo[b]thiophene-2-carboxylic acid", "hydroxylamine hydrochloride", "thionyl chloride", "aqueous hydrochloric acid" ], "Reaction": [ "Step 1: 5,6-dimethoxybenzo[b]thiophene-2-carboxylic acid is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in ethanol to form N'-hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide.", "Step 2: The N'-hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide intermediate is then reacted with thionyl chloride in dichloromethane to form the corresponding chloride salt.", "Step 3: The chloride salt is then treated with aqueous hydrochloric acid to yield the final product N'-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride as a white solid." ] } | |

| 101041-95-6 | |

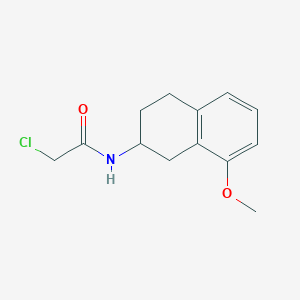

Molecular Formula |

C11H13ClN2O3S |

Molecular Weight |

288.75 g/mol |

IUPAC Name |

N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C11H12N2O3S.ClH/c1-15-7-3-6-4-10(11(12)13-14)17-9(6)5-8(7)16-2;/h3-5,14H,1-2H3,(H2,12,13);1H |

InChI Key |

DVWBMWJOYIFITF-UHFFFAOYSA-N |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C=C(S2)/C(=N\O)/N)OC.Cl |

SMILES |

COC1=C(C=C2C(=C1)C=C(S2)C(=NO)N)OC.Cl |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(S2)C(=NO)N)OC.Cl |

| 101041-95-6 | |

synonyms |

ORG 30029 ORG-30029 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-heptyl-N'-(2,4-difluoro-6-{2-[4-(2,2-dimethylpropyl)phenyl]ethyl}phenyl)urea](/img/structure/B1242785.png)

![(19E,21E,23Z,25Z,27E,29E,31E)-33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,11,13,37-heptahydroxy-17-[(8E,10E)-5-hydroxy-7-oxododeca-8,10-dien-2-yl]-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1242793.png)

![2-(2,4-dimethoxyphenyl)-N'-[1-(2-furyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B1242800.png)

![4-[(2E)-2-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]hydrazinyl]benzenesulfonamide](/img/structure/B1242803.png)